N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a complex organic compound that features a furan ring, an isoquinoline moiety, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 5-methoxyisoquinoline intermediate: This involves the methoxylation of isoquinoline, which can be carried out using methanol and a strong acid catalyst.
Thioacetamide formation: The final step involves the reaction of the furan-2-ylmethyl intermediate with the 5-methoxyisoquinoline intermediate in the presence of a thioacetamide reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted thioacetamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-((5-methoxyphenyl)thio)acetamide: Similar structure but with a phenyl group instead of isoquinoline.
N-(furan-2-ylmethyl)-2-((5-methoxybenzyl)thio)acetamide: Contains a benzyl group instead of isoquinoline.
Uniqueness
N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-15-6-2-5-14-13(15)7-8-18-17(14)23-11-16(20)19-10-12-4-3-9-22-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIWFYNWNZPYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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